tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 162540-90-1
VCID: VC20916243
InChI: InChI=1S/C35H52N4O9/c1-34(2,3)47-31(42)37-27(20-24-10-8-7-9-11-24)29(40)22-36-23-30(41)28(38-32(43)48-35(4,5)6)21-25-12-14-26(15-13-25)45-18-16-39-17-19-46-33(39)44/h7-15,27-30,36,40-41H,16-23H2,1-6H3,(H,37,42)(H,38,43)/t27-,28-,29+,30+/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCN3CCOC3=O)NC(=O)OC(C)(C)C)O)O
Molecular Formula: C35H52N4O9
Molecular Weight: 672.8 g/mol

tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate

CAS No.: 162540-90-1

Cat. No.: VC20916243

Molecular Formula: C35H52N4O9

Molecular Weight: 672.8 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate - 162540-90-1

Specification

CAS No. 162540-90-1
Molecular Formula C35H52N4O9
Molecular Weight 672.8 g/mol
IUPAC Name tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate
Standard InChI InChI=1S/C35H52N4O9/c1-34(2,3)47-31(42)37-27(20-24-10-8-7-9-11-24)29(40)22-36-23-30(41)28(38-32(43)48-35(4,5)6)21-25-12-14-26(15-13-25)45-18-16-39-17-19-46-33(39)44/h7-15,27-30,36,40-41H,16-23H2,1-6H3,(H,37,42)(H,38,43)/t27-,28-,29+,30+/m0/s1
Standard InChI Key SGPZLDNIZDMEIK-VZNYXHRGSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCCN3CCOC3=O)NC(=O)OC(C)(C)C)O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCN3CCOC3=O)NC(=O)OC(C)(C)C)O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCCN3CCOC3=O)NC(=O)OC(C)(C)C)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator